2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
説明
特性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
2-methylpyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5/c1-11-2-4-5(10-11)6(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9) |
InChIキー |
DIIZXWCIRGKDPX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=N1)C(=NC=N2)N |
製品の起源 |
United States |
準備方法
Cyclocondensation of 3-Amino-5-methyl-1H-pyrazole with 1,3-Dielectrophilic Reagents
The foundational approach to synthesizing pyrazolo[4,3-d]pyrimidine derivatives involves cyclocondensation reactions between 3-amino-5-methyl-1H-pyrazole and 1,3-dielectrophilic compounds. For instance, treatment of 3-amino-5-methyl-1H-pyrazole with trichloroacetic acid or aryl-substituted β-ketoesters in acetic acid yields 7-trichloromethyl- or 7-aryl-substituted pyrazolo[1,5-a]pyrimidines . These intermediates serve as precursors for subsequent amination.
Reaction conditions typically involve stirring the reagents in acetic acid at ambient temperature for 16 hours, followed by extraction with chloroform and purification via recrystallization from hexane . This method achieves yields of 70–98%, demonstrating high regioselectivity due to the electron-donating methyl group at position 2, which directs electrophilic substitution to position 7 . Structural confirmation relies on -NMR and mass spectrometry, with characteristic signals for the methyl group at δ 2.4–2.6 ppm and the pyrimidine ring protons between δ 7.1–8.2 ppm .
Functional Group Transformations via Amination and Reduction
A critical step in accessing the 7-amino functionality involves reducing nitro groups or substituting halogen atoms. For example, 4-nitropyrazolo[4,3-d]pyrimidine derivatives undergo catalytic hydrogenation with Pd/C and cyclohexene under microwave irradiation to yield 4-aminopyrazolo[4,3-d]pyrimidines . Alternatively, treatment of 7-chloro-2-methylpyrazolo[4,3-d]pyrimidine with aqueous ammonia at elevated temperatures (100°C) via microwave-assisted synthesis provides the 7-amino derivative in 50–65% yield .
Key experimental parameters include:
-
Solvent : tert-Butanol or ethanol for nucleophilic substitution.
-
Catalyst : Potassium t-butoxide (1.2–1.5 equiv) to deprotonate the amine.
These conditions ensure minimal side reactions, such as over-alkylation or ring-opening, which are common in highly basic media.
Halogenation and Subsequent Displacement
Regioselective halogenation at position 3 of the pyrazolo[1,5-a]pyrimidine core enables further functionalization. Bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under reflux for 20 hours introduces a bromine atom at position 3, yielding 3-bromo-2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines . The brominated intermediates undergo nucleophilic aromatic substitution with ammonia or amines to install the 7-amino group.
For instance, reacting 3-bromo-2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine with ammonium chloride in formamide under microwave irradiation (100°C, 30 minutes) produces 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine with 85% purity . This method’s efficiency stems from the microwave’s rapid heating, which reduces decomposition pathways .
Microwave-Assisted Cyclization of Bis-Amide Precursors
A patented route involves synthesizing bis-amide intermediates, such as ethyl 2,4-dioxoheptanoate derivatives, which cyclize in polyphosphoric acid (PPA) to form the pyrazolo[4,3-d]pyrimidin-7-one core . Subsequent chlorosulfonylation and treatment with 1-methylpiperazine yield the target amine.
Key Steps :
-
Nitration and Reduction : Ethyl 2,4-dioxoheptanoate reacts with methylhydrazine to form a pyrazole intermediate, which is nitrated and reduced to the amine.
-
Amidation : Coupling with 2-ethoxybenzoyl chloride forms a bis-amide.
-
Cyclization : Heating in PPA at 120°C induces ring closure.
-
Amination : Chlorosulfonylation followed by displacement with ammonia .
This method achieves an overall yield of 40–50%, with LC-MS confirming molecular ions at m/z 149.15 (CHN) .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
Microwave-assisted methods offer time efficiency (30 minutes vs. 48–120 hours) but require specialized equipment. Traditional cyclocondensation provides higher yields but involves multi-step purification .
Challenges and Optimization Strategies
Regioselectivity Issues : Competing reactions at positions 5 and 7 of the pyrimidine ring can occur during amination. Using bulky amines (e.g., tert-butylamine) or low temperatures (0–5°C) suppresses these side reactions .
Purification Difficulties : The compound’s polar nature complicates crystallization. Gradient elution with methanol:ethyl acetate (10:90 to 30:70) on silica gel columns improves resolution .
Scale-Up Limitations : Exothermic reactions during halogenation require careful temperature control. Semi-batch addition of NBS in THF mitigates runaway reactions .
化学反応の分析
Types of Reactions
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Corresponding pyrazolo[4,3-d]pyrimidine oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazolo[4,3-d]pyrimidines depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) with promising IC₅₀ values .
Table 1: Anticancer Activity of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.25 | CDK2 Inhibition |
| 2 | HepG2 | 0.30 | CDK2 Inhibition |
| 3 | A549 | 0.40 | CDK2 Inhibition |
Anti-inflammatory Properties
Recent studies have demonstrated the anti-inflammatory potential of this compound, particularly in inhibiting nitric oxide production in macrophages. For instance, a derivative was shown to reduce cytokine secretion and inhibit the TLR4/p38 signaling pathway, highlighting its role in managing inflammatory responses .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | IC₅₀ (μM) |
|---|---|---|
| 4e | NO | 2.64 |
| 4e | IL-6 | 4.38 |
| 4e | TNF-α | 5.63 |
Biological Research
Lead Compound for Drug Development
The unique structure of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine makes it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential as inhibitors against various biological targets, including kinases involved in cellular signaling pathways .
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of complex molecules. Its ability to act as a building block for various chemical products enhances its utility in drug formulation and agrochemical development .
Case Studies
Case Study 1: Development of Anticancer Agents
A series of studies focused on synthesizing derivatives of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine revealed that modifications at specific positions significantly enhanced anticancer activity. For example, compounds with substitutions at the 5-position showed improved binding affinity to CDK2 compared to unsubstituted variants .
Case Study 2: Anti-inflammatory Research
In a study evaluating the anti-inflammatory effects of this compound, researchers found that specific derivatives effectively reduced inflammation in vivo in models of acute lung injury. The findings suggest that these compounds could lead to new treatments for inflammatory diseases .
作用機序
The primary mechanism of action of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression .
類似化合物との比較
Comparison with Similar Compounds
Pyrazolo[4,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a structured comparison:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent-Driven Activity
- Antitumor Effects : Chlorine at position 5 (as in 6d1) enhances microtubule disruption, while methoxyaryl groups (e.g., 4-methoxyphenyl) improve bioavailability .
- Antihypertensive Activity : Dichlorophenyl at position 6 in pyridopyrimidines (e.g., compound 36) sustains blood pressure reduction, likely via vasodilation pathways .
- Cytotoxicity : Fluorophenyl and trimethoxyphenyl substituents (35d) increase lipophilicity, enhancing membrane penetration .
Synthetic Flexibility
- Halogenation : Chlorine/bromine introduction (e.g., 5-Cl in 6d1) is achieved via phosgene iminium chloride .
- Aryl Modifications : Suzuki coupling enables diverse aryl/heteroaryl additions (e.g., thiophene in 9c, 9d) .
Structural vs. Functional Relationships
- Pyrazolo vs. Pyridopyrimidine Cores : Pyridopyrimidines (e.g., compound 36) show stronger cardiovascular effects, whereas pyrazolo derivatives excel in kinase inhibition (CDK2) and microtubule targeting .
- N-Alkylation : Methyl groups (e.g., 2-CH₃ in the target compound) reduce metabolic degradation but may limit solubility .
Table 2: Physical Properties
生物活性
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a unique substitution pattern that influences its biological properties. The compound's structure allows it to interact effectively with various biological targets, particularly kinases involved in cell cycle regulation.
The primary mechanism of action for 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle progression by phosphorylating target proteins necessary for cell division. By binding to the ATP-binding site of CDK2, this compound effectively halts the phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research has demonstrated that 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit cancer cell proliferation by targeting CDK2. For instance, compounds within this class have been reported to have IC50 values below 1 μM against various cancer cell lines, indicating potent inhibitory effects .
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine | CDK2 | <1 | Various |
| Similar Pyrazolo Compounds | CDK2 | 0.05 - 0.66 | MCF-7, HCT-116 |
Anti-inflammatory Activity
In addition to its anticancer properties, 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine has been investigated for anti-inflammatory effects. Studies indicate that related compounds can inhibit cytokine secretion from macrophages through modulation of the TLR4/p38 signaling pathway. For example, a related pyrazolo compound demonstrated an IC50 value of 2.64 μM for nitric oxide production in RAW264.7 macrophages .
In Vitro Studies
A series of in vitro experiments have highlighted the effectiveness of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine as a CDK inhibitor. For instance:
- Study A : Evaluated its effects on MCF-7 and K562 cell lines, reporting significant growth inhibition with IC50 values ranging from 45 to 97 nM.
- Study B : Focused on anti-inflammatory properties where related compounds inhibited LPS-induced cytokine production in macrophages.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound:
Q & A
Q. What are the established synthetic routes for 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
- Step 1 : Reaction of N,N-dimethyl-2-nitroetheneamine with N1-arylhydrazono-N2-chloroacetates in chloroform to form ethyl 4-nitropyrazole-3-carboxylates .
- Step 2 : Conversion to carboxamides via 33% aqueous ammonia, followed by microwave-assisted treatment with PCl₃O to yield 4-nitro intermediates .
- Step 3 : Reduction with cyclohexene or H₂/Pd-C to produce 4-amino derivatives, cyclized with ammonium acetate and triethyl orthoacetate to form the pyrazolo[4,3-d]pyrimidin-7-amine core .
- Demethylation : For analogs, boron tribromide (BBr₃) in DCM selectively removes methoxy groups (e.g., converting 2-methoxyphenyl to 2-hydroxyphenyl) .
Table 1 : Representative Synthesis Conditions for Derivatives (Adapted from )
| Compound ID | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5.1.6.6 | 130 | 0.25 | 38 | 295–296 |
| 5.1.6.7 | 110 | 1 | 38 | 257–258 |
| 5.1.6.8 | 120 | 2 | 58 | 216–217 |
| 5.1.6.9 | 110 | 2 | 70 | 244–245 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals distinct aromatic and amine proton signals. For example, compound 5.1.6.6 shows δ 7.06–7.68 ppm (aromatic protons) and δ 3.91 ppm (methoxy group) .
- Melting Points : Used to assess purity (e.g., 295–296°C for 5.1.6.6) .
- Elemental Analysis : Confirms C, H, N composition (e.g., C₁₁H₁₀N₄O: Calc. C 61.67%, Found 61.48%) .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- First Aid : For skin contact, wash with water; consult a physician and provide the SDS (CAS 7057-22-9) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Microwave Irradiation : Reduces reaction time (e.g., 15 min vs. 2 h for conventional heating) and improves regioselectivity .
- Catalyst Screening : Pd/C for hydrogenation or triethylamine for cyclization steps improves efficiency .
Q. How to resolve contradictions in NMR data for structurally similar derivatives?
Methodological Answer:
Q. What strategies enhance biological target selectivity (e.g., adenosine receptors)?
Methodological Answer:
Q. How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl via BBr₃ demethylation) to reduce hydrophobicity .
- Metabolic Stability : Replace labile substituents (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .
Key Data Contradictions and Resolutions
- Yield Variability : Compound 5.1.6.9 achieves 70% yield at 110°C, while 5.1.6.6 yields 38% at 130°C. This suggests higher temperatures may promote side reactions; optimizing time and solvent polarity (e.g., MeNO₂ vs. H₂O/EtOH) mitigates this .
- Regioselectivity : X-ray data (CCDC 967390) resolves ambiguities in cyclization steps, confirming the dominance of steric effects over electronic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
